molecular formula C22H23N3O4 B12156558 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12156558
M. Wt: 393.4 g/mol
InChI Key: FPPYYDZEZNCMRV-CZIZESTLSA-N
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Description

4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a benzoyl group, a hydroxy group, a morpholin-4-yl ethyl side chain, and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives, benzoyl chloride, and morpholine. The synthesis may proceed through the following steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring.

    Introduction of the Benzoyl Group: Benzoylation is achieved using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Morpholin-4-yl Ethyl Side Chain: This step involves the alkylation of the pyrrol-2-one core with a morpholine derivative.

    Introduction of the Pyridin-4-yl Group: This can be achieved through a coupling reaction using a pyridine derivative and a suitable coupling agent like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The morpholin-4-yl ethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and DNA.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Binding to a receptor and either activating or inhibiting its signaling pathway.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting the normal function of the DNA.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a piperidine ring instead of morpholine.

    4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(quinolin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and its potential for diverse applications. The presence of the morpholin-4-yl ethyl side chain and the pyridin-4-yl group provides unique chemical properties and biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H23N3O4/c26-20(17-4-2-1-3-5-17)18-19(16-6-8-23-9-7-16)25(22(28)21(18)27)11-10-24-12-14-29-15-13-24/h1-9,19,26H,10-15H2/b20-18+

InChI Key

FPPYYDZEZNCMRV-CZIZESTLSA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=NC=C4

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=NC=C4

Origin of Product

United States

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